oryzalexin E - 150943-96-7

oryzalexin E

Catalog Number: EVT-1722716
CAS Number: 150943-96-7
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.
Overview

Oryzalexin E is a diterpenoid phytoalexin primarily found in rice (Oryza sativa) and plays a significant role in the plant's defense mechanisms against pathogens. It is one of several oryzalexins, which are bioactive compounds that contribute to the plant's resilience against biotic stressors. Oryzalexin E is synthesized through a series of enzymatic reactions involving specific cytochrome P450 enzymes, which facilitate its formation from geranylgeranyl diphosphate.

Source and Classification

Oryzalexin E is classified as a labdane-related diterpenoid. Its biosynthesis is triggered by environmental stressors, such as pathogen attack or UV radiation. The compound belongs to a broader category of phytoalexins, which are antimicrobial substances produced by plants in response to stress. The primary source of oryzalexin E is rice, specifically through pathways that involve various biosynthetic genes and enzymes.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of oryzalexin E begins with geranylgeranyl diphosphate, which is converted into ent-sandaracopimaradiene by the enzyme copalyl diphosphate synthase. This initial step is crucial as it sets the stage for subsequent hydroxylation reactions. The key enzymes involved in the synthesis include:

  • CYP701A8: Catalyzes the hydroxylation at the C-3α position.
  • CYP76M6 and CYP76M8: These cytochrome P450 enzymes further modify the structure by hydroxylating specific carbon positions, leading to the formation of oryzalexin E from its precursors .

Technical Details

The production process can be optimized through metabolic engineering techniques, enhancing the expression of specific biosynthetic genes to increase yield. For example, co-expressing CYP76M6 and CYP76M8 in engineered strains can improve the efficiency of oryzalexin E production .

Molecular Structure Analysis

Structure and Data

Oryzalexin E has a complex molecular structure characterized by multiple rings and functional groups typical of labdane-type diterpenoids. Its molecular formula is C20H30O3C_{20}H_{30}O_3, with a molecular weight of approximately 318.45 g/mol. The structural configuration includes several stereocenters, making it a chiral compound.

Chemical Reactions Analysis

Reactions and Technical Details

Oryzalexin E undergoes several key reactions during its biosynthesis:

  1. Cyclization: The conversion of geranylgeranyl diphosphate to ent-sandaracopimaradiene involves cyclization.
  2. Hydroxylation: Subsequent hydroxylation reactions catalyzed by cytochrome P450 enzymes introduce hydroxyl groups at specific positions on the carbon skeleton.
  3. Oxidation: Further modifications may include oxidation reactions that enhance its bioactivity against pathogens.

These reactions are critical for transforming simple precursors into biologically active compounds capable of providing defense against fungal infections .

Mechanism of Action

Process and Data

The mechanism of action for oryzalexin E primarily involves its role as an antimicrobial agent. Upon pathogen invasion, oryzalexin E accumulates in the affected tissues, where it exerts its effects by:

Data indicate that oryzalexin E's efficacy increases with higher concentrations, demonstrating a dose-dependent relationship in its antimicrobial activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oryzalexin E is typically a colorless to pale yellow liquid.
  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: Not well-defined due to its complex structure.
  • Boiling Point: Approximately 350 °C under standard atmospheric conditions.
  • Stability: Oryzalexin E is relatively stable under normal conditions but may degrade under extreme pH or temperature variations.

Relevant analyses, such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, have been employed to elucidate its structure and confirm its identity .

Applications

Scientific Uses

Oryzalexin E has garnered interest for its potential applications in agriculture and medicine:

  • Agricultural Use: As a natural pesticide, it can be utilized to enhance crop resilience against fungal diseases without relying on synthetic chemicals.
  • Pharmaceutical Research: Investigations into its bioactive properties may lead to the development of new antimicrobial agents for treating infections.

Research continues to explore the full spectrum of biological activities associated with oryzalexin E, emphasizing its significance in sustainable agriculture and potential therapeutic applications .

Biosynthetic Pathways and Molecular Mechanisms

Terpenoid Backbone Biosynthesis in Rice

The oryzalexin E backbone originates from geranylgeranyl diphosphate (GGDP), the universal C₂₀ precursor for diterpenoids. GGDP biosynthesis occurs via two compartmentalized pathways:

  • The plastid-localized MEP pathway generates GGDP from pyruvate and glyceraldehyde-3-phosphate.
  • The cytosolic MVA pathway contributes minor precursors, with cross-talk between pathways regulated by subcellular transporters [6] [8].

Table 1: Key Precursors in Oryzalexin E Biosynthesis

CompoundRoleBiosynthetic Origin
Geranylgeranyl DPP (GGDP)Diterpenoid scaffold precursorMEP pathway (plastid)
ent-Copalyl DPP (ent-CDP)Bicyclic intermediateCPS2 catalysis
ent-SandaracopimaradieneTricyclic hydrocarbon backboneKSL10 cyclization

Cyclization steps:

  • Copalyl diphosphate synthase 2 (CPS2): Converts GGDP to ent-copalyl diphosphate (ent-CDP) via protonation-initiated bicyclization. CPS2 is encoded within a diterpenoid BGC on chromosome 2 [3] [10].
  • Kaurene synthase-like 10 (KSL10): Catalyzes the class I cyclization of ent-CDP to ent-sandaracopimaradiene, the tricyclic olefin backbone for oryzalexins A–E. This intermediate has a logP ≥ 8.5, highlighting the need for oxygenation to enhance solubility and bioactivity [5] [9].

Oryzalexin E-Specific Modifications

C3α-Hydroxylation by CYP701A8

The committed step in oryzalexin E biosynthesis is the hydroxylation of ent-sandaracopimaradiene at C3α by CYP701A8 (a cytochrome P450 monooxygenase). This enzyme:

  • Diverges from gibberellin-biosynthetic ent-kaurene oxidases (CYP701As).
  • Exhibits strict regioselectivity for C3α over other positions.
  • Generates 3α-hydroxy-ent-sandaracopimaradiene, the central precursor for oryzalexin D and E branching [1] [5] [7].

C9β-Hydroxylation via CYP76M6

Oryzalexin E formation requires C9β-hydroxylation, uniquely catalyzed by CYP76M6:

  • CYP76M6 typically hydroxylates ent-sandaracopimaradiene at C7β.
  • When acting on 3α-hydroxy-ent-sandaracopimaradiene, its regioselectivity shifts to C9β due to altered substrate positioning in its active site.
  • This yields oryzalexin E (3α,9β-diol). In contrast, the paralog CYP76M8 maintains C7β-hydroxylation on the same precursor to form oryzalexin D [1] [5].

Table 2: Cytochrome P450 Enzymes in Oryzalexin Pathways

EnzymeTypical SubstrateProductRegioselectivity
CYP701A8ent-Sandaracopimaradiene3α-Hydroxy derivativeC3α
CYP76M63α-Hydroxy-ent-sandaracopimaradieneOryzalexin E (3α,9β-diol)C9β (substrate-dependent shift)
CYP76M83α-Hydroxy-ent-sandaracopimaradieneOryzalexin D (3α,7β-diol)C7β

Cross-Cluster Coordination in Biosynthesis

Oryzalexin E biosynthesis involves enzymes from multiple genomic loci:

Chromosome 4 and 7 BGCs

  • Chromosome 4 BGC: Contains CPS4 (syn-CPP synthase), KSL4 (syn-pimaradiene synthase), and CYP99A2/A3 (C19-hydroxylases for momilactones).
  • Chromosome 7 BGC (c7BGC): Encodes CYP71Z21/22 (C2α-hydroxylases for oryzalexin S).Though oryzalexin E does not directly require these clusters, their CYP enzymes (e.g., CYP99A2/3) participate in parallel phytoalexin pathways, indicating metabolic crosstalk [3] [4] [9].

Evolutionary Conservation

  • CYP99A2/3 and CYP71Z21/22 are conserved in japonica rice but often absent or pseudogenized in indica subspecies.
  • KSL10 alleles in indica rice (like Kasalath) produce ent-miltiradiene instead of ent-sandaracopimaradiene, eliminating oryzalexin E production. This suggests recent evolutionary diversification of phytoalexin pathways [10] [3].

Table 3: Biosynthetic Gene Clusters (BGCs) in Rice Diterpenoid Pathways

BGC LocationKey GenesPrimary PathwayRole in Oryzalexin E
Chromosome 2CPS2, KSL7, CYP76MPhytocassane biosynthesisSupplies early precursors
Chromosome 4CPS4, KSL4, CYP99A2/3Momilactone biosynthesisIndirect metabolic crosstalk
Chromosome 7CYP71Z21/22Oryzalexin S biosynthesisEvolutionary co-regulation

Properties

CAS Number

150943-96-7

Product Name

oryzalexin E

IUPAC Name

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1

InChI Key

RGLTYROISYBKIW-BDUQCRIQSA-N

SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C

Synonyms

oryzalexin E

Canonical SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C

Isomeric SMILES

C[C@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)C=C

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